molecular formula C18H15FN2O2 B7693486 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide

4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide

Cat. No. B7693486
M. Wt: 310.3 g/mol
InChI Key: SIJSGJSRHZCGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as FHQ, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of GPCRs. GPCRs are a class of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide is thought to interact with specific GPCRs, leading to downstream effects that result in the observed biological activity.
Biochemical and Physiological Effects
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide induces apoptosis by activating caspase-3 and caspase-7, which are enzymes involved in the programmed cell death pathway. In neuronal cells, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to modulate neurotransmitter release by activating or inhibiting specific GPCRs. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide is its unique chemical structure, which makes it a promising candidate for various laboratory experiments. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have potent biological activity, making it a useful tool for studying cellular signaling pathways and developing new drugs. However, the synthesis of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide is complex and requires specialized equipment and expertise, which can be a limitation for some researchers.

Future Directions

There are several future directions for research on 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of interest is the development of new compounds based on the chemical structure of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. These compounds could be optimized for specific biological activities, leading to the development of new drugs for various diseases. Another area of interest is the further elucidation of the mechanism of action of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. This could lead to a better understanding of cellular signaling pathways and the development of new therapies for various diseases. Additionally, the use of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide in combination with other compounds could lead to synergistic effects, enhancing its biological activity and potential applications.

Synthesis Methods

The synthesis of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-hydroxy-3-iodoquinoline with benzoyl chloride to produce 2-hydroxy-3-benzoylquinoline. This intermediate is then reacted with methylamine and 4-fluorobenzaldehyde to produce 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. The final product is purified using column chromatography to obtain a high-quality compound suitable for scientific research.

Scientific Research Applications

4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. In cancer research, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuropharmacology, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been used to study the role of G protein-coupled receptors (GPCRs) in the regulation of neurotransmitter release. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has also been used in drug discovery to develop new compounds that target specific GPCRs.

properties

IUPAC Name

4-fluoro-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-21(18(23)12-6-8-15(19)9-7-12)11-14-10-13-4-2-3-5-16(13)20-17(14)22/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJSGJSRHZCGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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